Cas no 1807145-21-6 (3-Cyano-2,5-dimethylbenzoic acid)

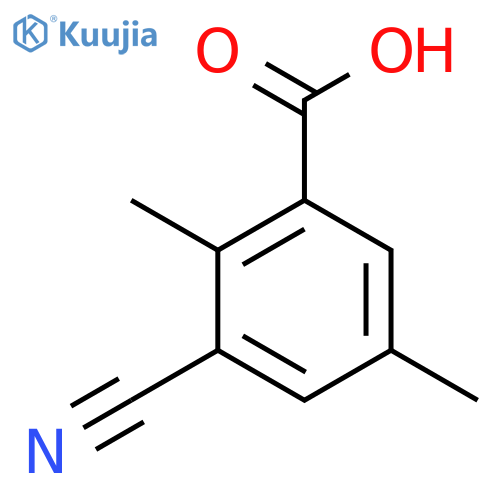

1807145-21-6 structure

商品名:3-Cyano-2,5-dimethylbenzoic acid

CAS番号:1807145-21-6

MF:C10H9NO2

メガワット:175.183962583542

CID:5001214

3-Cyano-2,5-dimethylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-Cyano-2,5-dimethylbenzoic acid

-

- インチ: 1S/C10H9NO2/c1-6-3-8(5-11)7(2)9(4-6)10(12)13/h3-4H,1-2H3,(H,12,13)

- InChIKey: GGWVAHDMSRDSMI-UHFFFAOYSA-N

- ほほえんだ: OC(C1C=C(C)C=C(C#N)C=1C)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 253

- トポロジー分子極性表面積: 61.1

- 疎水性パラメータ計算基準値(XlogP): 1.9

3-Cyano-2,5-dimethylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010014819-250mg |

3-Cyano-2,5-dimethylbenzoic acid |

1807145-21-6 | 97% | 250mg |

484.80 USD | 2021-07-05 | |

| Alichem | A010014819-1g |

3-Cyano-2,5-dimethylbenzoic acid |

1807145-21-6 | 97% | 1g |

1,490.00 USD | 2021-07-05 | |

| Alichem | A010014819-500mg |

3-Cyano-2,5-dimethylbenzoic acid |

1807145-21-6 | 97% | 500mg |

782.40 USD | 2021-07-05 |

3-Cyano-2,5-dimethylbenzoic acid 関連文献

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

1807145-21-6 (3-Cyano-2,5-dimethylbenzoic acid) 関連製品

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量